molecular formula C20H19FN2O2S B2677672 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide CAS No. 923178-69-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B2677672
CAS No.: 923178-69-2
M. Wt: 370.44
InChI Key: MVZAIXXEUOZTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connecting the thiazole to the acetamide moiety. The acetamide group is further substituted with a 3-methylphenoxy chain.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-4-2-7-18(10-14)25-12-19(24)22-9-8-17-13-26-20(23-17)15-5-3-6-16(21)11-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAIXXEUOZTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a phenoxy acetamide moiety. Its molecular formula is C18H20FN2OSC_{18}H_{20}FN_2OS, with a molecular weight of approximately 342.43 g/mol. The presence of the thiazole ring is significant as it is known to contribute to various pharmacological activities.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It could act on receptors that regulate cellular processes related to inflammation and tumor growth.
  • Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties, potentially affecting microbial cell wall synthesis.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing similar thiazole structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/EffectivenessReference
AnticancerA-431< 10 µM
AnticancerJurkat< 10 µM
AntibacterialStaphylococcus aureusMIC = 4 µg/ml
AntibacterialEscherichia coliMIC = 8 µg/ml
Anti-inflammatoryIn vitro assaysSignificant reduction in cytokines

Detailed Findings from Research

A study published in MDPI examined various thiazole derivatives, revealing that structural modifications significantly impact their anticancer activity. Compounds similar to this compound were found to interact with Bcl-2 proteins, indicating potential mechanisms for inducing apoptosis in cancer cells .

Another investigation focused on the antimicrobial effects of thiazole derivatives against resistant strains of bacteria. The results showed that modifications in the phenyl ring enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Scientific Research Applications

Research indicates that compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, related thiazole derivatives have shown promising results against cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
  • Enzyme Inhibition : The thiazole moiety is known to play a role in enzyme inhibition. Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or inflammatory processes .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Inflammation Modulation : In silico docking studies indicated that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes, thereby suggesting its utility in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityCancer Cell LinePercent Growth Inhibition (%)
Compound AAnticancerSNB-1986.61
Compound BAnticancerOVCAR-885.26
Compound CAnti-inflammatoryVariousVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparisons
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound : N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide - 3-Fluorophenyl at thiazole C2
- Ethyl linker to acetamide
- 3-Methylphenoxy
Not explicitly provided Not provided Hypothesized receptor modulation
Mirabegron () - 2-Amino-thiazole
- Hydroxy-phenethylamine substituent
C21H24N4O2S 396.51 Beta-3 adrenergic agonist (overactive bladder)
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide () - 3-Fluoroanilino at thiazole C2
- Phenyl linker to acetamide
C17H14FN3OS 327.38 Not specified
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide () - 4-Fluorophenyl at thiazole C4
- 3-Chlorophenoxy
C17H12ClFN2O2S 362.81 Not specified
NAPMA () - 3-Methylphenoxy
- Piperazinyl-phenyl group
C22H25N3O3 379.46 Osteoclast inhibition
Key Observations:

Thiazole Substitution: The target compound’s 3-fluorophenyl group at thiazole C2 contrasts with Mirabegron’s 2-amino-thiazole, which is critical for beta-3 adrenergic receptor binding . ’s compound replaces the ethyl linker with a phenyl group, likely reducing flexibility and altering pharmacokinetics .

Acetamide Linkage :

  • The ethyl linker in the target compound may enhance metabolic stability compared to Mirabegron’s hydroxy-phenethylamine, which is susceptible to oxidative metabolism .

Pharmacological and Metabolic Considerations

Table 2: Functional and Metabolic Comparisons
Compound Pharmacological Target Metabolic Stability Considerations
Target Compound Hypothesized receptor modulation (e.g., beta-3 adrenergic) - Ethyl linker may reduce oxidation risk
- Fluorophenyl enhances lipophilicity
Mirabegron Beta-3 adrenergic receptor - Hydroxy-phenethylamine prone to oxidation
NAPMA Osteoclast inhibition - Piperazinyl group may influence CYP450 interactions
Compound Unspecified - Chlorophenoxy may increase halogen-related stability
Key Findings:
  • Receptor Selectivity: Mirabegron’s 2-amino-thiazole and hydroxy-phenethylamine are critical for beta-3 receptor affinity, whereas the target compound’s 3-fluorophenyl group may shift selectivity toward other targets .
  • Metabolism : The ethyl linker and absence of Mirabegron’s hydroxy group could reduce Phase I metabolic degradation, improving oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.